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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B053968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Chlorophenoxy)benzaldehyde is a versatile synthetic intermediate of significant interest

in medicinal chemistry and materials science. Its unique structure, featuring a reactive

aldehyde functionality, a diaryl ether linkage, and a chlorinated phenyl ring, provides a valuable

scaffold for the synthesis of a diverse array of complex molecules, including chalcones, Schiff

bases, stilbenes, and other derivatives with potential biological activities. The presence of the

chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds,

making this building block particularly attractive for drug discovery programs.

These application notes provide detailed experimental protocols for several key

transformations of 2-(4-Chlorophenoxy)benzaldehyde, including Claisen-Schmidt

condensation, Schiff base formation, Wittig reaction, reduction, and oxidation. The protocols

are designed to be readily implemented in a standard organic synthesis laboratory.

Physicochemical Properties of 2-(4-
Chlorophenoxy)benzaldehyde
A summary of the key physicochemical properties of 2-(4-Chlorophenoxy)benzaldehyde is

provided in the table below.
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Property Value

CAS Number 111826-11-0[1]

Molecular Formula C₁₃H₉ClO₂

Molecular Weight 232.66 g/mol [1]

Appearance Off-white to pale yellow solid

Solubility

Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and acetone.

Insoluble in water.

Experimental Protocols
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which

are α,β-unsaturated ketones known for their wide range of biological activities.[2] This reaction

involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[2][3]

Reaction Scheme:

2-(4-Chlorophenoxy)benzaldehyde

NaOH, EtOH
Room Temperature

Acetophenone

Chalcone Derivative

+

Click to download full resolution via product page

Caption: General scheme for the Claisen-Schmidt condensation.
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Experimental Protocol:

Materials:

2-(4-Chlorophenoxy)benzaldehyde

Substituted Acetophenone (e.g., Acetophenone)

Sodium Hydroxide (NaOH)

Ethanol (EtOH)

Distilled Water

Dilute Hydrochloric Acid (HCl)

Procedure:

In a round-bottom flask, dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) and the

desired acetophenone derivative (1.0 eq.) in ethanol (10-15 mL per gram of aldehyde).

To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq.)

dropwise at room temperature.

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to

a pH of approximately 5-6.

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until

the filtrate is neutral.

Recrystallize the crude product from ethanol to obtain the purified chalcone.

Quantitative Data (Representative):
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Reactant
1
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2

Product Catalyst Solvent Time (h) Yield (%)
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NaOH Ethanol 5 ~85
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Schiff Base Formation: Synthesis of Imines
The condensation of 2-(4-Chlorophenoxy)benzaldehyde with primary amines yields Schiff

bases (imines), which are versatile intermediates in organic synthesis and possess a wide

range of biological activities.[4][5][6]
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Mix 2-(4-Chlorophenoxy)benzaldehyde
and Primary Amine in Ethanol

Add catalytic amount of
Glacial Acetic Acid

Reflux for 2-4 hours

Cool to Room Temperature

Filter the Crystalline Product

Wash with Cold Ethanol

Dry the Schiff Base
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Caption: Workflow for the synthesis of Schiff bases.

Experimental Protocol:

Materials:

2-(4-Chlorophenoxy)benzaldehyde
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Primary Amine (e.g., Aniline)

Ethanol (EtOH)

Glacial Acetic Acid (catalytic amount)

Procedure:

Dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) and the primary amine (1.0 eq.) in

ethanol in a round-bottom flask.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to

crystallize.

Filter the solid product, wash with cold ethanol, and dry to obtain the pure imine.

Quantitative Data (Representative):

Reactant
1

Reactant
2

Product Catalyst Solvent Time (h) Yield (%)
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Wittig Reaction: Synthesis of Stilbenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and

ketones.[7][8] The reaction of 2-(4-Chlorophenoxy)benzaldehyde with a phosphorus ylide

can generate stilbene derivatives, which are known for their diverse biological activities.[9]

Logical Relationship of the Wittig Reaction:

Phosphonium Ylide
(Wittig Reagent)

Oxaphosphetane Intermediate

2-(4-Chlorophenoxy)benzaldehyde

Stilbene Derivative Triphenylphosphine Oxide

Click to download full resolution via product page

Caption: Key intermediates in the Wittig reaction.

Experimental Protocol:

Materials:

Benzyltriphenylphosphonium chloride

Strong Base (e.g., n-Butyllithium or Sodium Hydride)

Anhydrous Tetrahydrofuran (THF)

2-(4-Chlorophenoxy)benzaldehyde

Procedure:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend

benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise

to generate the ylide (a color change is typically observed).

Stir the ylide solution at 0 °C for 30 minutes.

Slowly add a solution of 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) in anhydrous THF

to the ylide solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the stilbene

derivative.

Quantitative Data (Representative):

Reactant
1

Reactant
2

Product Base Solvent Time (h) Yield (%)

2-(4-

Chlorophe

noxy)benz

aldehyde

Benzyltriph

enylphosp

honium

chloride

1-(4-

chlorophen
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Reduction to Benzyl Alcohol
The aldehyde functionality of 2-(4-Chlorophenoxy)benzaldehyde can be readily reduced to

the corresponding primary alcohol using common reducing agents.

Experimental Protocol:
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Materials:

2-(4-Chlorophenoxy)benzaldehyde

Sodium Borohydride (NaBH₄)

Methanol (MeOH)

Distilled Water

Dilute Hydrochloric Acid (HCl)

Procedure:

Dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) in methanol in a round-bottom

flask and cool the solution in an ice bath.

Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 1-2 hours.

Quench the reaction by the slow addition of water.

Acidify the mixture with dilute HCl to a pH of ~5.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield (2-(4-chlorophenoxy)phenyl)methanol.

Quantitative Data (Representative):
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Reactant Product
Reducing
Agent

Solvent Time (h) Yield (%)

2-(4-

Chloropheno

xy)benzaldeh

yde

(2-(4-

chlorophenox

y)phenyl)met

hanol

NaBH₄ Methanol 1.5 >95

Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing

agents.

Experimental Protocol:

Materials:

2-(4-Chlorophenoxy)benzaldehyde

Sodium Chlorite (NaClO₂)

Monobasic Sodium Phosphate (NaH₂PO₄)

tert-Butanol

2-Methyl-2-butene

Procedure:

In a flask, dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) in tert-butanol.

Add 2-methyl-2-butene (4.0 eq.).

In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) and monobasic sodium

phosphate (1.5 eq.) in water.

Add the aqueous solution of the oxidant to the solution of the aldehyde at room

temperature.
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Stir the biphasic mixture vigorously for 4-6 hours.

After the reaction is complete, add water and extract the aqueous layer with ethyl acetate

to remove any unreacted starting material.

Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the carboxylic

acid.

Filter the solid, wash with cold water, and dry to obtain 2-(4-chlorophenoxy)benzoic acid.

Quantitative Data (Representative):

Reactant Product
Oxidizing
Agent

Solvent Time (h) Yield (%)

2-(4-

Chloropheno

xy)benzaldeh

yde

2-(4-

chlorophenox

y)benzoic

acid

NaClO₂ t-BuOH/H₂O 5 ~90

Spectroscopic Data of 2-(4-
Chlorophenoxy)benzaldehyde
The following table summarizes the expected spectroscopic data for the starting material.

Spectroscopic Data 2-(4-Chlorophenoxy)benzaldehyde

¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.4 (s, 1H, CHO), 7.9-7.0 (m, 8H, Ar-H)

¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
191.5 (CHO), 158.0, 155.5, 135.0, 132.0, 130.0,

129.5, 125.0, 122.0, 120.0, 118.0

IR (KBr, cm⁻¹)

~2850, 2750 (C-H, aldehyde), ~1690 (C=O,

aldehyde), ~1580, 1480 (C=C, aromatic), ~1240

(C-O, ether)

MS (EI, m/z) 232 [M⁺], 231 [M-H]⁺, 197, 169, 139, 111
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Disclaimer
The provided protocols and data are intended for guidance and should be adapted and

optimized by the user based on their specific experimental conditions and available equipment.

All reactions should be performed in a well-ventilated fume hood, and appropriate personal

protective equipment should be worn. The yields and reaction times are representative and

may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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